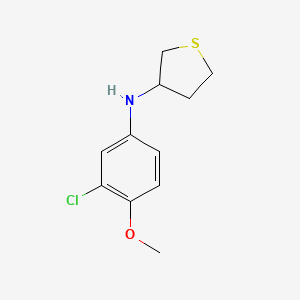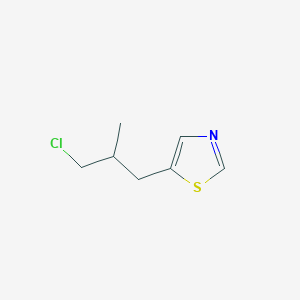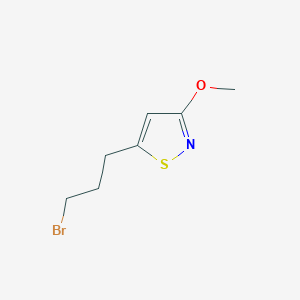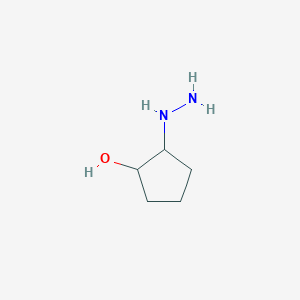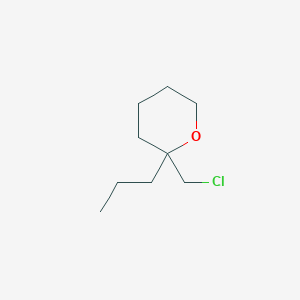
4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and thiol groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methylisoxazole-5-acetic acid.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling of the Rings: The final step involves the coupling of the oxazole and triazine rings through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis can be employed to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe for studying biological processes and interactions due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with biological molecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
The presence of both amino and thiol groups in 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical modifications and applications, particularly in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H7N5OS |
|---|---|
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
2-amino-6-(3-methyl-1,2-oxazol-5-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H7N5OS/c1-3-2-4(13-12-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14) |
Clé InChI |
XUEHANSWRRUBNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2=NC(=S)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


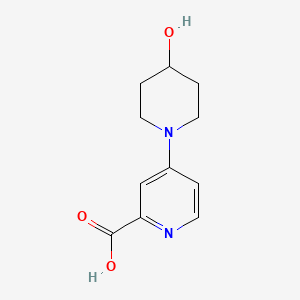
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
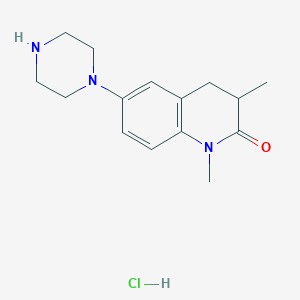



![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
